Hexaazane

Beschreibung

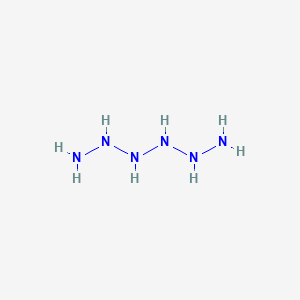

Hexaazane (N₆H₈) is a member of the acyclic saturated hydronitrogen series, known as azanes, with the general formula NₙHₙ₊₂ . It consists of six nitrogen atoms linked by single bonds and eight hydrogen atoms. The nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, where the prefix "hexa-" denotes six nitrogen atoms, and the suffix "-azane" defines the hydronitrogen structure . Hexaazane is part of a homologous series that includes smaller azanes like diazane (hydrazine, N₂H₄) and triazane (N₃H₅), as well as larger homologs such as heptazane (N₇H₉) .

Key characteristics of hexaazane include:

- Molecular formula: N₆H₈

- Molecular weight: 112.14 g/mol

- Structure: A linear or branched chain of six nitrogen atoms with terminal hydrogen atoms.

Eigenschaften

CAS-Nummer |

50511-61-0 |

|---|---|

Molekularformel |

H8N6 |

Molekulargewicht |

92.10 g/mol |

InChI |

InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2 |

InChI-Schlüssel |

HVPXFUWOXUHAFG-UHFFFAOYSA-N |

Kanonische SMILES |

NNNNNN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .

Industrial Production Methods: Industrial production of hexaazane is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:

Oxidation: Hexaazane can be oxidized to form various nitrogen oxides.

Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.

Substitution: Hexaazane can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and ozone.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Halogens and other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.

Reduction: Ammonia and other nitrogen-hydrogen compounds.

Substitution: Various substituted nitrogen compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a precursor for synthesizing other nitrogen-rich compounds.

Biology: Hexaazane derivatives may have potential as bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in hexaazane can also act as electron donors, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Azanes

Key Findings:

Stability: Smaller azanes like diazane (hydrazine) are well-studied but highly reactive and explosive. Hexaazane, with a longer nitrogen chain, exhibits relatively higher stability under controlled conditions, making it suitable for applications requiring non-explosive reducing agents . Triazane and tetraazane are less stable due to weaker N–N bonds, limiting their practical use .

Reactivity :

- Hexaazane’s reactivity is influenced by its ability to donate hydrogen atoms in reducing environments. Unlike hydrazine, which readily decomposes into ammonia and nitrogen gas, hexaazane’s decomposition pathways are slower, favoring its use in precision engineering .

Applications: Hydrazine: Widely used in rocket fuels and pharmaceuticals but restricted by safety concerns. Hexaazane: Emerging role in MEMS technology due to its balanced stability and reducing capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.